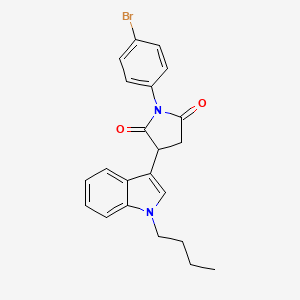
1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core can be synthesized through cyclization reactions involving appropriate dicarbonyl compounds and amines.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the bromophenyl group could enhance binding affinity. The pyrrolidine-2,5-dione core might play a role in modulating enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- 1-(4-fluorophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- 1-(4-methylphenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Uniqueness
1-(4-bromophenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group with the indole and pyrrolidine-2,5-dione moieties may result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C22H21BrN2O2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(1-butylindol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21BrN2O2/c1-2-3-12-24-14-19(17-6-4-5-7-20(17)24)18-13-21(26)25(22(18)27)16-10-8-15(23)9-11-16/h4-11,14,18H,2-3,12-13H2,1H3 |
InChI Key |
CBBRMVMRGSPZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















